molecular formula C6H15N B1268049 N-tert-Butylethylamine CAS No. 4432-77-3

N-tert-Butylethylamine

Cat. No.: B1268049
CAS No.: 4432-77-3
M. Wt: 101.19 g/mol
InChI Key: XQOIBQBPAXOVGP-UHFFFAOYSA-N
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Description

N-tert-Butylethylamine is an organic compound with the molecular formula C6H15N. It is a tertiary amine, characterized by a nitrogen atom bonded to a tert-butyl group and an ethyl group. This compound is known for its clear, colorless to almost colorless liquid form and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butylethylamine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{tert-Butylamine} + \text{Ethyl Halide} \rightarrow \text{this compound} + \text{Halide Salt} ]

Industrial Production Methods

On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors to ensure efficient mixing and reaction control .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-tert-Butylethylamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which N-tert-Butylethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylmethylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-tert-Butylpropylamine: Similar structure but with a propyl group instead of an ethyl group.

    N-tert-Butylisopropylamine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

N-tert-Butylethylamine is unique due to its specific combination of tert-butyl and ethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

N-ethyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5-7-6(2,3)4/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOIBQBPAXOVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334567
Record name N-tert-Butylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4432-77-3
Record name N-tert-Butylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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